molecular formula C12H11NO5S B13686855 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid

1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid

Katalognummer: B13686855
Molekulargewicht: 281.29 g/mol
InChI-Schlüssel: PQSGSPQXNNLDNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid is an organic compound that features a pyrrole ring substituted with a methoxyphenylsulfonyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Similar Compounds:

    1-[(4-Methoxyphenyl)sulfonyl]-1H-indole-3-carboxylic Acid: Similar structure but with an indole ring instead of a pyrrole ring.

    1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylic Acid: Similar structure but with the carboxylic acid group at the 2-position of the pyrrole ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the methoxyphenylsulfonyl and carboxylic acid groups provides a versatile platform for further functionalization and derivatization.

Eigenschaften

Molekularformel

C12H11NO5S

Molekulargewicht

281.29 g/mol

IUPAC-Name

1-(4-methoxyphenyl)sulfonylpyrrole-3-carboxylic acid

InChI

InChI=1S/C12H11NO5S/c1-18-10-2-4-11(5-3-10)19(16,17)13-7-6-9(8-13)12(14)15/h2-8H,1H3,(H,14,15)

InChI-Schlüssel

PQSGSPQXNNLDNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.